molecular formula C19H17NO5 B6231872 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(propan-2-yl)phenoxy]acetate CAS No. 900634-67-5

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(propan-2-yl)phenoxy]acetate

Cat. No.: B6231872
CAS No.: 900634-67-5
M. Wt: 339.3 g/mol
InChI Key: SSZXERHYLGWGLU-UHFFFAOYSA-N
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Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(propan-2-yl)phenoxy]acetate is an organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a 1,3-dioxo-2,3-dihydro-1H-isoindole moiety linked to a 2-[4-(propan-2-yl)phenoxy]acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(propan-2-yl)phenoxy]acetate typically involves the following steps:

    Formation of the Isoindoline Core: The isoindoline core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.

    Esterification: The resulting isoindoline derivative is then esterified with 2-[4-(propan-2-yl)phenoxy]acetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(propan-2-yl)phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or phenoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(propan-2-yl)phenoxy]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(propan-2-yl)phenoxy]acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl acetate: Lacks the phenoxy group, making it less versatile in certain applications.

    2-[4-(propan-2-yl)phenoxy]acetic acid: Lacks the isoindoline core, reducing its potential biological activity.

Uniqueness

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(propan-2-yl)phenoxy]acetate is unique due to the combination of the isoindoline core and the phenoxyacetate group, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for diverse applications in research and industry.

Properties

CAS No.

900634-67-5

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2-(4-propan-2-ylphenoxy)acetate

InChI

InChI=1S/C19H17NO5/c1-12(2)13-7-9-14(10-8-13)24-11-17(21)25-20-18(22)15-5-3-4-6-16(15)19(20)23/h3-10,12H,11H2,1-2H3

InChI Key

SSZXERHYLGWGLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)ON2C(=O)C3=CC=CC=C3C2=O

Purity

95

Origin of Product

United States

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